![molecular formula C7H5Br2I B3010974 3-Bromo-5-iodobenzyl bromide CAS No. 1261553-05-2](/img/structure/B3010974.png)
3-Bromo-5-iodobenzyl bromide
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Overview
Description
3-Bromo-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-5-iodobenzene . The InChI code is 1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 .Physical And Chemical Properties Analysis
3-Bromo-5-iodobenzyl bromide is a solid at room temperature . It has a molecular weight of 375.83 g/mol .Scientific Research Applications
- Thromboxane Receptor Antagonists : Scientists have employed this compound as a starting material for the synthesis of thromboxane receptor antagonists. These molecules play a crucial role in cardiovascular health and platelet aggregation inhibition .
- Thiouracil Extraction and Purification : 3-Bromo-5-iodobenzyl bromide acts as a derivatization reagent for extracting and purifying thiouracil (TU). Researchers use it to enhance the detection and analysis of thiouracil derivatives in complex samples .
Organic Synthesis and Medicinal Chemistry
Derivatization Reagent in Analytical Chemistry
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHCQCOVGIUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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